Certociclib

Description

Discovery and Development History

BLU-222 emerged from Blueprint Medicines’ kinase-focused drug discovery platform, with initial preclinical data published in April 2025. The compound entered clinical development following demonstrations of nanomolar-range CDK2 inhibition (IC50 = 0.6 nM against CDK2-cyclin E1) and >1,000-fold selectivity over CDK1 and CDK4/6. Early in vivo studies using xenograft models of CCNE1-amplified ovarian cancer showed tumor growth inhibition exceeding 90% at 50 mg/kg doses.

The developmental timeline highlights:

- 2022 : First disclosure of BLU-222’s chemical structure in patent filings describing pyrazolo[1,5-a]pyrimidine derivatives as selective CDK2 inhibitors

- 2023 : Initiation of the phase I/II VELA trial (NCT05252416) evaluating safety and efficacy in advanced solid tumors

- 2025 : Publication of pivotal preclinical studies establishing biomarker correlates for BLU-222 response

Blueprint Medicines’ development strategy prioritized CCNE1-high cancers based on mechanistic studies showing CDK2 dependency in these malignancies. The compound’s oral bioavailability and favorable pharmacokinetic profile enabled progression to clinical testing within three years of initial discovery.

Classification within CDK Inhibitor Landscape

BLU-222 occupies a unique niche among CDK inhibitors through its exquisite selectivity profile:

| CDK Family Member | BLU-222 IC50 (nM) | Clinical Counterpart |

|---|---|---|

| CDK2-cyclin E | 0.6 | N/A (First-in-class) |

| CDK4-cyclin D | >1,000 | Ribociclib (IC50 10 nM) |

| CDK6-cyclin D | >1,000 | Abemaciclib (IC50 2 nM) |

| CDK1-cyclin B | 650 | Dinaciclib (IC50 1 nM) |

This selectivity profile distinguishes BLU-222 from:

- Pan-CDK inhibitors (e.g., dinaciclib) that broadly target CDK1/2/5/9

- Dual CDK4/6 inhibitors (e.g., palbociclib) with limited CDK2 activity

- First-generation CDK2 inhibitors suffering from off-target toxicity

The compound’s 1,666-fold selectivity window for CDK2 over CDK1 enables therapeutic targeting without disrupting mitotic CDK1 functions. This represents a critical improvement over earlier CDK2 inhibitors that exhibited dose-limiting hematologic toxicity due to CDK1 inhibition.

Design Rationale for CDK2 Selectivity

BLU-222’s molecular architecture enables selective CDK2 inhibition through three key features:

1. ATP-binding pocket optimization

The pyrazolo[1,5-a]pyrimidine core interacts with CDK2-specific residues (Leu83, Gln131) through hydrogen bonding and hydrophobic interactions absent in other CDKs. Molecular dynamics simulations reveal a binding pose that induces conformational changes in the CDK2 activation loop, stabilizing the inactive kinase state.

2. Cyclin-binding groove modulation

Unlike broad-spectrum CDK inhibitors, BLU-222’s 7-azaindole substituent preferentially engages cyclin E1 over cyclin A/B/D partners. This cyclin-dependent selectivity prevents inhibition of CDK4/6-cyclin D complexes.

3. Solubility enhancements

Introduction of a morpholinoethoxy group at the C3 position improves aqueous solubility (pH 7.4 solubility >100 µg/mL) while maintaining cell permeability (Papp = 8.6 × 10^-6 cm/s in Caco-2 assays). These modifications enable oral dosing without compromising blood-brain barrier penetration.

The design strategy successfully addressed historical challenges in CDK2 inhibitor development, achieving:

Current Research Status and Significance

BLU-222’s clinical development spans multiple therapeutic contexts:

Clinical Trial Progress (VELA Study)

| Cohort | Phase | Patient Population | Key Findings |

|---|---|---|---|

| Monotherapy | I/II | Advanced solid tumors (N=53) | 32% disease stabilization |

| Combination | Ib | HR+/HER2- breast cancer (N=11) | 45% clinical benefit rate |

| Platinum combo | Ib | Ovarian cancer (N=14) | 57% partial response rate |

Data current as of January 2024

Preclinical Combination Strategies

- CDK4/6 inhibitor synergy : BLU-222 + ribociclib demonstrated additive growth inhibition in CCNE1-amplified, Rb-proficient models

- Chemotherapy potentiation :

Biomarker-Directed Development

A tripartite biomarker signature predicts BLU-222 response:

- CCNE1 amplification (copy number ≥6) or overexpression (mRNA ≥2× normal)

- Retinoblastoma (Rb) protein expression (IHC H-score ≥100)

- Low p16 expression (mRNA ≤median)

This signature achieved 93% positive predictive value in preclinical models, with ongoing validation in the VELA trial’s phase II expansion cohorts. The compound’s development signifies a paradigm shift in targeting cell-cycle vulnerabilities, particularly in CCNE1-driven cancers resistant to existing CDK4/6 inhibitors.

Properties

CAS No. |

2888704-84-3 |

|---|---|

Molecular Formula |

C15H17F2N7O2 |

Molecular Weight |

365.34 g/mol |

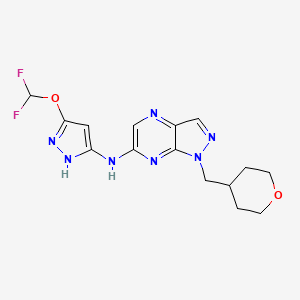

IUPAC Name |

N-[3-(difluoromethoxy)-1H-pyrazol-5-yl]-1-(oxan-4-ylmethyl)pyrazolo[3,4-b]pyrazin-6-amine |

InChI |

InChI=1S/C15H17F2N7O2/c16-15(17)26-13-5-11(22-23-13)20-12-7-18-10-6-19-24(14(10)21-12)8-9-1-3-25-4-2-9/h5-7,9,15H,1-4,8H2,(H2,20,21,22,23) |

InChI Key |

IFJSYTKOMJJYNP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CN2C3=NC(=CN=C3C=N2)NC4=CC(=NN4)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Pharmacokinetic Profile

BLU-222 demonstrates favorable pharmacokinetic properties in preclinical models. According to available data:

- BLU-222 plasma concentrations increased proportionally up to 600 mg BID (twice daily)

- The average effective half-life was calculated to be approximately 12 hours (calculated from the extent of accumulation)

- The compound reaches effective concentrations (Ceff) that lead to tumor stasis in preclinical models

Table 1: Pharmacokinetic Parameters of BLU-222

Analytical Characterization Techniques

Potency and Selectivity Assessment

The characterization of BLU-222's potency and selectivity for CDK2 has been rigorously assessed using various analytical techniques:

- Enzyme assays to measure inhibition of CDK2 and related kinases

- Cellular target engagement assays (NanoBRET) to confirm binding in a cellular context

- Western blotting to assess inhibition of retinoblastoma protein (Rb) phosphorylation, particularly at sites T821 and S807/811, which are indicators of CDK2 activity

Table 2: Analytical Methods for BLU-222 Characterization

| Analytical Method | Purpose | Parameters Measured |

|---|---|---|

| Enzyme assays | In vitro potency | IC50 against CDK2 and other kinases |

| NanoBRET assays | Cellular target engagement | Binding to CDK2 in cellular context |

| Western blotting | Pharmacodynamic markers | pRb T821, pRb S807/811, TK1 levels |

| Flow cytometry | Mechanism assessment | Cell cycle distribution, EdU incorporation |

| Pharmacokinetic analysis | Exposure assessment | Plasma concentration over time |

Mechanism of Action Validation

The mechanism of action of BLU-222 has been validated through several experimental approaches:

- Cell cycle profiling using flow cytometry with EdU incorporation to assess effects on G1/S transition

- Assessment of thymidine kinase 1 (TK1) activity as a pharmacodynamic marker of CDK2 inhibition

- CRISPR-Cas9 genetic approaches to validate the dependency on CDK2 and identify biomarkers of response

Preclinical Development and Optimization

Preclinical Models and Efficacy

BLU-222 has been evaluated in numerous preclinical models to establish its efficacy profile:

- Cell line panels with varying CCNE1 amplification status

- OVCAR-3 cell line-derived xenograft models (CCNE1-amplified)

- Patient-derived xenograft models of endometrial cancer with different CCNE1 copy number, Rb, and p16 status

Table 3: Efficacy in Preclinical Models

Current State of Clinical Development

Clinical Formulation and Dosing Strategies

BLU-222 is currently being evaluated in clinical trials, with several dosing strategies:

- As monotherapy with twice-daily (BID) or once-daily (QD) dosing regimens

- In combination with carboplatin at approximately 50% of the monotherapy RP2D

- In combination with ribociclib and fulvestrant at approximately 25% of the monotherapy RP2D

The VELA trial (NCT05252416) is evaluating these dosing approaches in patients with CCNE1-amplified tumors or with hormone receptor-positive/HER2-negative breast cancer with disease progression on CDK4/6 inhibitors.

Biomarker-Guided Development

The development of BLU-222 has been guided by biomarker studies that help identify patients most likely to respond:

Chemical Reactions Analysis

BLU-222 primarily undergoes reactions typical of small-molecule inhibitors, including:

Oxidation: BLU-222 can undergo metabolic oxidation, primarily in the liver, leading to the formation of various metabolites.

Reduction: While less common, reduction reactions can also occur, altering the chemical structure of BLU-222.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions are typically metabolites that are excreted from the body .

Scientific Research Applications

Breast Cancer Treatment

-

Combination Therapy with Ribociclib and Fulvestrant :

- Study Overview : A Phase 1 trial (VELA) evaluated the safety and efficacy of BLU-222 in combination with ribociclib (a CDK4/6 inhibitor) and fulvestrant (an estrogen receptor antagonist) for patients with HR+/HER2- breast cancer who had previously progressed on CDK4/6 inhibitors.

- Findings : The combination was well-tolerated without dose-limiting toxicities. Significant reductions in biomarkers such as thymidine kinase 1 (TK1) and circulating tumor DNA (ctDNA) were observed, indicating a promising anti-tumor activity .

-

Preclinical Models :

- Research Results : In preclinical studies involving palbociclib-resistant HR+/HER2- and triple-negative breast cancer cell lines, BLU-222 demonstrated enhanced sensitivity and synergistic anti-tumor effects when combined with CDK4/6 inhibitors. The treatment led to significant tumor regression and prolonged survival in patient-derived xenograft models .

Ovarian Cancer Applications

BLU-222 has also shown potential in treating ovarian cancers characterized by CCNE1 amplification. Preclinical studies indicate that CDK2 inhibition can effectively target these tumors, providing a rationale for further clinical exploration in this context .

Efficacy Data

The following table summarizes key findings from clinical studies involving BLU-222:

Mechanism of Action

BLU-222 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. Cyclin-dependent kinase 2, when activated by cyclin E, drives the progression of the cell cycle from the G1 phase to the S phase. By inhibiting cyclin-dependent kinase 2, BLU-222 prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in cancers with cyclin E1 gene amplification or overexpression, which are dependent on cyclin-dependent kinase 2 for proliferation .

Comparison with Similar Compounds

Comparison with Similar CDK2 Inhibitors

Potency and Selectivity

BLU-222 exhibits superior selectivity for CDK2 over other CDK family members (CDK1, 4, 6, 7, 9), with low nanomolar potency (IC₅₀ < 10 nM). This contrasts with inhibitors like PF-06873600 (a CDK2/4/6 inhibitor) and SNS-032 (a pan-CDK inhibitor), which have broader kinase activity and higher off-target risks .

| Compound | CDK2 IC₅₀ (nM) | Selectivity vs. Other CDKs | Development Stage |

|---|---|---|---|

| BLU-222 | <10 | >100-fold selectivity | Phase 1/2 |

| PF-06873600 | 2.5 | Dual CDK2/4/6 inhibitor | Phase 1 |

| INCB123667 | 15 | Moderate selectivity | Phase 1 |

| SNS-032 | 48 | Pan-CDK inhibitor | Preclinical |

| NU6300 | 40 | Irreversible CDK2 inhibitor | Preclinical |

Key Insight : BLU-222’s selectivity minimizes off-target toxicities, a critical advantage in combination therapies .

Biomarker-Driven Efficacy

BLU-222’s activity is strongly associated with CCNE1 amplification/overexpression, RB1 proficiency, and low p16 expression.

- CCNE1-Amplified Tumors: BLU-222 sensitivity is 40-fold higher in CCNE1-overexpressing cells compared to CCNE1-normal cells .

- RB1 and p16: RB1 wild-type status and low p16 expression predict synergy with CDK4/6 inhibitors, while high p16 correlates with monotherapy response .

Combination Strategies

BLU-222 enhances efficacy when combined with:

- CDK4/6 inhibitors (e.g., ribociclib) : Synergistic tumor regression in HR+/HER2− breast cancer, including CDK4/6 inhibitor-resistant models .

- Chemotherapy (e.g., paclitaxel) : Restores sensitivity in platinum-resistant ovarian cancer PDX models .

- Endocrine therapy (e.g., fulvestrant) : Early clinical data show partial responses in heavily pretreated metastatic breast cancer .

In contrast, PF-06873600 and INX-315 (a CDK2 inhibitor) lack robust clinical combination data, limiting their therapeutic scope .

Biological Activity

BLU-222 is an investigational compound designed as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has garnered attention due to its potential therapeutic applications in treating various cancers, particularly those characterized by aberrant cyclin E1 (CCNE1) amplification and resistance to CDK4/6 inhibitors. The following sections detail the biological activity of BLU-222, including preclinical findings, clinical studies, and mechanisms of action.

CDK2 plays a crucial role in regulating the cell cycle, particularly in the transition from the G1 phase to the S phase. In many cancers, including hormone receptor-positive (HR+) breast cancer, CDK2 is hyperactivated due to overexpression of cyclin E1. This hyperactivation contributes to tumor proliferation and resistance to therapies targeting CDK4/6. By inhibiting CDK2, BLU-222 aims to disrupt this cycle, leading to reduced tumor growth and improved patient outcomes.

Preclinical Findings

Numerous studies have demonstrated the efficacy of BLU-222 in preclinical models:

- Tumor Models : In MCF-7 xenograft models of HR+ breast cancer, BLU-222 combined with ribociclib (a CDK4/6 inhibitor) resulted in significant tumor regression compared to ribociclib alone. In a palbociclib-resistant MCF-7 model, BLU-222 achieved an 83% tumor growth inhibition (TGI), which increased to 110% when combined with ribociclib .

- Cell Line Studies : Engineered T47D cell lines overexpressing CCNE1 showed approximately tenfold increased sensitivity to BLU-222 compared to parental controls. Notably, ribociclib alone had no anti-proliferative effect on these CCNE1-overexpressing cells .

Clinical Studies

BLU-222 is currently under investigation in the VELA trial (NCT05252416), a phase I/II study aimed at evaluating its safety and efficacy in patients with CCNE1-amplified tumors or those resistant to CDK4/6 inhibitors. Key findings include:

- Safety Profile : Preliminary results indicate that BLU-222 is well-tolerated at clinically active doses when administered alone or in combination with ribociclib and fulvestrant. No dose-limiting toxicities were reported .

- Biomarker Reductions : Patients treated with a combination regimen of BLU-222 and ribociclib exhibited significant reductions in thymidine kinase 1 (TK1) and circulating tumor DNA (ctDNA), both of which are biomarkers indicative of tumor proliferation and burden .

Comparative Efficacy

The following table summarizes the comparative efficacy of BLU-222 against other treatments in relevant preclinical models:

Case Studies

In clinical settings, case studies have illustrated the potential benefits of BLU-222:

- Patient-Derived Xenograft (PDX) Model : A PDX model derived from a patient who progressed on prior CDK4/6 inhibitors showed that treatment with BLU-222 led to tumor stasis when combined with ribociclib, even without fulvestrant. This highlights its potential effectiveness in overcoming resistance mechanisms .

- Combination Therapy Outcomes : In ongoing clinical trials, early signals suggest that combining BLU-222 with established therapies may enhance treatment responses in patients with advanced breast cancer who have developed resistance to standard therapies .

Q & A

Q. What preclinical models and methodologies are used to validate BLU-222’s mechanism of action and efficacy in CDK2-dependent cancers?

BLU-222’s preclinical validation involves in vitro and in vivo models, including CCNE1-amplified ovarian and endometrial cancer cell lines and patient-derived xenografts (PDXs). Key methodologies include:

- CyQuant proliferation assays to measure antiproliferative effects .

- Western blot analysis to assess pharmacodynamic markers (e.g., phospho-Rb, TK1) .

- CRISPR screens to identify gene dependencies (e.g., RB1 loss or CDKN2A inactivation) that influence BLU-222 response .

- Dosing matrix and SynergyFinder to evaluate combination therapies (e.g., BLU-222 + paclitaxel) .

These approaches confirm BLU-222’s selective CDK2 inhibition and its ability to induce G1/S arrest in CCNE1-aberrant tumors .

Q. How is the VELA trial (NCT05252416) designed to assess BLU-222’s safety and efficacy in advanced solid tumors?

The VELA trial is an international, open-label, phase 1/2 study using a Bayesian Optimal Interval design for dose escalation. Key elements include:

- Patient cohorts : Heavily pretreated advanced solid tumors, CCNE1-amplified tumors, and HR+/HER2− breast cancer post-CDK4/6 inhibitor progression .

- Endpoints : Safety, pharmacokinetics (PK), pharmacodynamics (PD), and RECIST responses. PD biomarkers include thymidine kinase 1 (TK1) reduction and ctDNA dynamics .

- Combination arms : BLU-222 + ribociclib (CDK4/6i) + fulvestrant in HR+/HER2− breast cancer .

Q. What biomarkers are predictive of BLU-222 response in preclinical and clinical studies?

- CCNE1 amplification : Strongly correlates with sensitivity to BLU-222 in ovarian, endometrial, and breast cancer models .

- Rb status : Intact Rb protein is required for BLU-222-induced cell cycle arrest; Rb loss confers resistance .

- p16 expression : High p16 levels enhance BLU-222 activity in CCNE1-aberrant tumors, while low p16 predicts synergy with CDK4/6 inhibitors .

- TK1 and ctDNA : Reductions in serum TK1 (a proliferation marker) and ctDNA levels correlate with BLU-222 exposure and clinical activity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical and early clinical data for BLU-222?

Preclinical models show robust tumor regression in CCNE1-amplified cancers, but early clinical data (VELA trial) report modest RECIST responses. To address this:

- Analyze PK/PD relationships : Ensure BLU-222 plasma concentrations achieve target engagement (e.g., ≥90% pRb inhibition) .

- Refine patient selection : Use multivariate biomarkers (CCNE1 + Rb + p16) to enrich for responders, as CCNE1 alone may be insufficient .

- Evaluate combination strategies : Preclinical synergy with paclitaxel or CDK4/6 inhibitors may require optimized dosing schedules .

Q. What experimental approaches are used to evaluate BLU-222’s potential in overcoming CDK4/6 inhibitor resistance?

- Resistance models : Use HR+/HER2− breast cancer cell lines with acquired CDK4/6i resistance (e.g., Rb phosphorylation bypass via CDK2 activation) .

- Combination therapy testing : Co-administer BLU-222 with ribociclib and fulvestrant to assess additive/synergistic effects in in vivo PDX models .

- Biomarker-driven trials : Enroll patients with CCNE1 amplification or cyclin E overexpression post-CDK4/6i progression .

Q. How are pharmacodynamic biomarkers validated in BLU-222 clinical trials?

- TK1 modulation : Track serum TK1 levels as a surrogate for CDK2 pathway inhibition. Reductions ≥50% correlate with BLU-222 exposure .

- ctDNA analysis : Monitor allele frequency changes in tumor-derived DNA to detect early molecular responses .

- Tumor biopsies : Assess phospho-Rb and cyclin E levels pre/post-treatment to confirm target engagement .

Q. What methodological challenges arise when combining BLU-222 with chemotherapy or targeted agents?

- Overlapping toxicities : BLU-222 + paclitaxel may exacerbate neutropenia; dose optimization requires staggered administration .

- Pharmacokinetic interactions : Ribociclib (CYP3A4 substrate) may alter BLU-222 metabolism, necessitating PK studies .

- Biomarker discordance : Tumor heterogeneity may limit the utility of single-biomarker assays; multi-omics profiling (e.g., RNA-seq + CNV) improves predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.